molecular formula C9H17NO2 B13158451 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal

Cat. No.: B13158451
M. Wt: 171.24 g/mol
InChI Key: LEZJOSWRGNXDME-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal ( 1519570-39-8) is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This reagent features a hydroxypropanal group attached to an aminomethyl-substituted cyclopentane ring, making it a valuable building block in organic synthesis and medicinal chemistry research. Compounds with structurally similar scaffolds, featuring cyclopentyl rings with aminomethyl and hydroxy substituents, have been investigated as key components in the development of bifunctional small molecules, such as targeted protein degraders . These degraders function by recruiting specific proteins, like cereblon ubiquitin ligase, to facilitate the breakdown of disease-causing proteins, showing potential in preclinical research for a range of disorders, including various cancers and syndromic diseases . As such, this chemical serves as a critical intermediate for researchers exploring novel therapeutic modalities in areas like oncology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. References BLD Pharmatech Ltd. This compound * Cold-chain transportation. Retrieved from https://www.bldpharm.com/products/1519570-39-8.html Google Patents. Rapidly accelerating fibrosarcoma protein degrading compounds and associated methods of use. Retrieved from https://patents.google.com/patent/WO2022047145A1/en

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]-2-hydroxypropanal

InChI

InChI=1S/C9H17NO2/c1-8(12,7-11)9(6-10)4-2-3-5-9/h7,12H,2-6,10H2,1H3

InChI Key

LEZJOSWRGNXDME-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)(C1(CCCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with glycidol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and identify the key molecular targets involved.

Comparison with Similar Compounds

Key Differences :

  • Functional Groups : Replaces the aldehyde (propanal) group with a tertiary alcohol (propan-2-ol).
  • Substituents : Additional ethyl group at the 3-position of the cyclopentane ring.
  • Molecular Weight : 185.31 g/mol (identical to inferred weight of the target compound) .
  • Properties : Higher hydrophobicity due to the ethyl group; reduced reactivity compared to aldehydes.
Parameter Target Compound 2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol
Molecular Formula C₉H₁₇NO₂ (inferred) C₁₁H₂₃NO
Functional Groups Aldehyde, hydroxyl, amine Tertiary alcohol, amine
Molecular Weight ~185.3 g/mol 185.31 g/mol
Commercial Status Unknown Discontinued

Amino Alcohols: 2-Amino-2-Methylpropanol (CAS: 124-68-5)

Key Differences :

  • Structure: Linear amino alcohol vs. cyclopentane backbone in the target compound.
  • Molecular Weight : 89.16 g/mol (significantly smaller) .
  • Solubility : High aqueous solubility due to smaller size and polarity, unlike the target compound’s hydrophobic ring.
  • Analytical Methods : Gas chromatography (GC/NPD) validated for detection , whereas methods for the target compound are undocumented.
Parameter Target Compound 2-Amino-2-Methylpropanol
Cyclic Backbone Yes No
Molecular Weight ~185.3 g/mol 89.16 g/mol
Solubility Likely lower High (methanol/sulfuric acid)

Cyclopentyl Ketones: 1-Propanone, 3-[2-methyl-5-(1-methylethyl)cyclopentyl]-1-phenyl- (CAS: 59019-90-8)

Key Differences :

  • Functional Group : Ketone vs. aldehyde in the target compound.
  • Reactivity : Aldehydes are more electrophilic, enabling faster nucleophilic additions (e.g., Schiff base formation).
  • Substituents : Aromatic phenyl group enhances π-π interactions, unlike the target compound’s aliphatic chain .
Parameter Target Compound 3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one
Functional Group Aldehyde Ketone
Aromaticity No Yes (phenyl group)
Reactivity Higher Moderate

Cyclic Alcohols: 1-Methylcyclopentanol (CAS: 1462-03-9)

Key Differences :

  • Functional Groups : Single hydroxyl group vs. amine and aldehyde in the target compound.
  • Molecular Weight : 100.16 g/mol (simpler structure) .
Parameter Target Compound 1-Methylcyclopentanol
Functional Groups Aldehyde, hydroxyl, amine Hydroxyl only
Molecular Weight ~185.3 g/mol 100.16 g/mol
Polarity Higher Moderate

Patent-Derived Cyclopentyl Analogs (EP00342850, WO92/14706)

Key Differences :

  • Core Modifications : Carboxamido, ester, or carboxylic acid groups vs. aldehyde-amine motifs.
  • Applications: Patent compounds are often enzyme inhibitors or polymer precursors (e.g., propenoate polymers in ), whereas the target compound’s aldehyde may suit crosslinking or bioconjugation.

Biological Activity

2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal, a compound with notable structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclopentyl ring and an aminomethyl group. This configuration is essential for its biological interactions and efficacy.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing a range of effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further investigation in this area.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure suggests that it may possess antioxidant capabilities, which are critical for mitigating oxidative stress in biological systems.
  • Neuroprotective Effects : Some derivatives of cyclopentyl compounds have demonstrated neuroprotective properties, suggesting that this compound could have similar effects.

Antimicrobial Studies

A study examining the antimicrobial properties of related cyclopentyl compounds found that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that this compound may also possess similar antimicrobial effects.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundTBD (To Be Determined)TBD

Antioxidant Activity

Research into the antioxidant activity of cyclopentyl derivatives has shown promising results. For instance, related compounds demonstrated effective radical scavenging abilities in various assays such as DPPH and ABTS.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound C75%85%
Compound D80%90%
This compoundTBDTBD

Case Study 1: Neuroprotective Effects

In a study focused on neuroprotective agents, several cyclopentyl derivatives were tested for their ability to protect neuronal cells from oxidative damage. The results indicated that these compounds could inhibit apoptosis in neuronal cell lines, suggesting a protective mechanism that might be applicable to this compound.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of structurally similar compounds against multi-drug resistant strains. The findings highlighted the potential for developing new therapeutic agents from cyclopentyl derivatives, including the target compound.

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